REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:10]([N:17]1[CH:21]=[CH:20]N=C1)(N1C=CN=C1)=[O:11]>>[C:1]1([CH2:7][CH2:8][NH:9][C:10]([NH:17][CH2:21][CH2:20][C:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=2)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1
|
Name
|
|
Quantity
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94.6 g
|
Type
|
reactant
|
Smiles
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C1(=CCCCC1)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)CCNC(=O)NCCC1=CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.26 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |